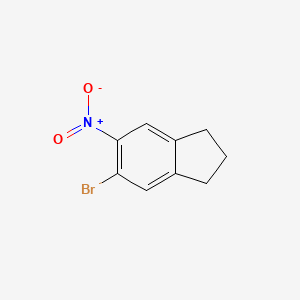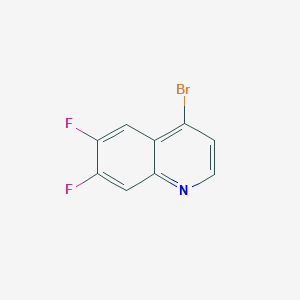
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H14N2O This compound is characterized by the presence of an amino group, a benzonitrile group, and a propoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-Amino-6-hydroxybenzonitrile with 1-chloromethylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 2-nitro-6-(1-aminomethyl-propoxy)-benzonitrile.
Reduction: Formation of 2-Amino-6-(1-aminomethyl-propoxy)-benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.
2-Amino-6-ethoxybenzonitrile: Contains an ethoxy group instead of a propoxy group.
2-Amino-6-(1-aminomethyl-ethoxy)-benzonitrile: Similar structure with an ethoxy group and an additional amino group.
Uniqueness
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of amino, nitrile, and propoxy groups provides a versatile scaffold for further functionalization and exploration in various research fields.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile |
InChI |
InChI=1S/C11H15N3O/c1-2-8(6-12)15-11-5-3-4-10(14)9(11)7-13/h3-5,8H,2,6,12,14H2,1H3 |
Clé InChI |
LVLFRRQGUDYCCE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)OC1=CC=CC(=C1C#N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

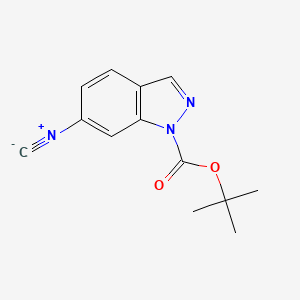

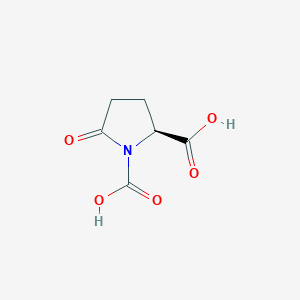
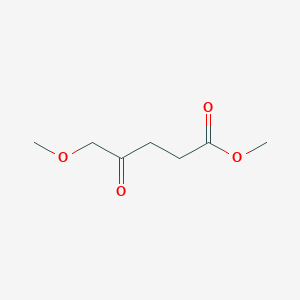


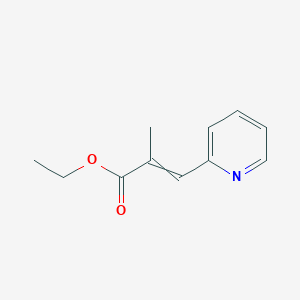
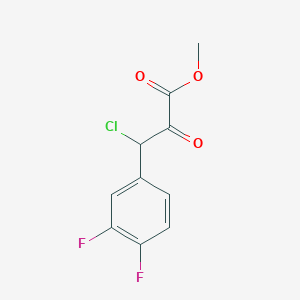
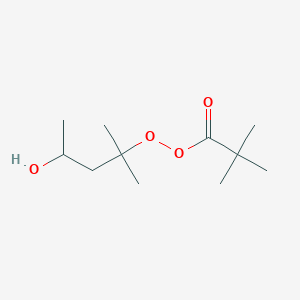
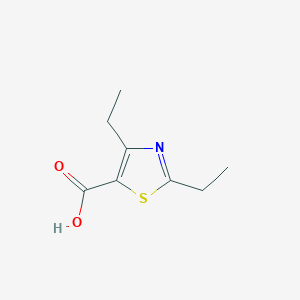
![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)
